Cas no 78686-84-7 (5-bromo-6-chloropyridine-3-carbonyl chloride)

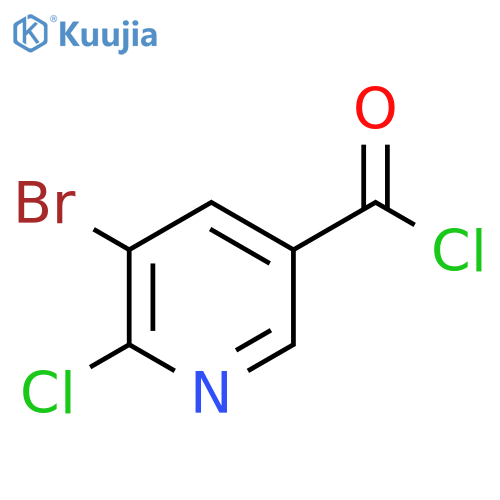

78686-84-7 structure

商品名:5-bromo-6-chloropyridine-3-carbonyl chloride

CAS番号:78686-84-7

MF:C6H2BrCl2NO

メガワット:254.896178722382

MDL:MFCD16037365

CID:2114923

PubChem ID:12677294

5-bromo-6-chloropyridine-3-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 5-bromo-6-chloronicotinoyl chloride

- 3-PYRIDINECARBONYL CHLORIDE,5-BROMO-6-CHLORO

- 3-bromo-2-chloro-5-pyridinecarbonyl chloride

- UNNQINQRAPGCBF-UHFFFAOYSA-N

- 5-Bromo-6-chloro-nicotinoyl chloride

- FCH1391715

- OR200143

- 5-bromo-6-chloropyridine-3-carbonyl chloride

-

- MDL: MFCD16037365

- インチ: 1S/C6H2BrCl2NO/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H

- InChIKey: UNNQINQRAPGCBF-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(N=CC(C(=O)Cl)=C1)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 167

- トポロジー分子極性表面積: 30

5-bromo-6-chloropyridine-3-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB540559-250mg |

5-Bromo-6-chloronicotinoyl chloride; . |

78686-84-7 | 250mg |

€228.70 | 2025-02-18 | ||

| Apollo Scientific | OR200143-1g |

5-Bromo-6-chloronicotinoyl chloride |

78686-84-7 | 95 | 1g |

£405.00 | 2025-02-19 | |

| Enamine | EN300-256257-1.0g |

5-bromo-6-chloropyridine-3-carbonyl chloride |

78686-84-7 | 95% | 1.0g |

$371.0 | 2024-06-19 | |

| Enamine | EN300-256257-5.0g |

5-bromo-6-chloropyridine-3-carbonyl chloride |

78686-84-7 | 95% | 5.0g |

$1075.0 | 2024-06-19 | |

| Enamine | EN300-256257-0.05g |

5-bromo-6-chloropyridine-3-carbonyl chloride |

78686-84-7 | 95% | 0.05g |

$66.0 | 2024-06-19 | |

| 1PlusChem | 1P00G8Z1-50mg |

5-bromo-6-chloronicotinoyl chloride |

78686-84-7 | 95% | 50mg |

$140.00 | 2024-04-21 | |

| Enamine | EN300-256257-1g |

5-bromo-6-chloropyridine-3-carbonyl chloride |

78686-84-7 | 95% | 1g |

$371.0 | 2023-09-14 | |

| A2B Chem LLC | AH57325-500mg |

5-bromo-6-chloronicotinoyl chloride |

78686-84-7 | 95% | 500mg |

$321.00 | 2024-04-19 | |

| 1PlusChem | 1P00G8Z1-2.5g |

5-bromo-6-chloronicotinoyl chloride |

78686-84-7 | 95% | 2.5g |

$960.00 | 2024-04-21 | |

| 1PlusChem | 1P00G8Z1-10g |

5-bromo-6-chloronicotinoyl chloride |

78686-84-7 | 95% | 10g |

$2031.00 | 2023-12-16 |

5-bromo-6-chloropyridine-3-carbonyl chloride 関連文献

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

78686-84-7 (5-bromo-6-chloropyridine-3-carbonyl chloride) 関連製品

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

推奨される供給者

Amadis Chemical Company Limited

(CAS:78686-84-7)5-bromo-6-chloropyridine-3-carbonyl chloride

清らかである:99%/99%/99%

はかる:500mg/1g/2.5g

価格 ($):221.0/275.0/567.0